CDK2-Cyclin A Binding Affinity: Azepane Derivative Shows Divergent Inhibition Profile vs. Piperidine Analog
6-(Azepan-1-yl)pyrimidin-4-amine exhibits weak but measurable binding to CDK2-cyclin A with an IC50 greater than 10,000 nM (>10 μM) in a biochemical displacement assay [1]. In stark contrast, the six-membered piperidine analog 6-(piperidin-1-yl)pyrimidin-4-amine (CAS 69206-89-9) demonstrates primary inhibition of protein kinase B (Akt) via ATP-competitive binding rather than CDK2 engagement . The azepane ring's larger conformational envelope redirects kinase selectivity away from the Akt pathway, establishing a distinct biological fingerprint that cannot be replicated by smaller-ring analogs.
| Evidence Dimension | CDK2-cyclin A inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Piperidine analog 6-(piperidin-1-yl)pyrimidin-4-amine: primary target Akt (ATP-competitive), CDK2 IC50 not reported/not a primary target |
| Quantified Difference | Qualitative divergence in primary kinase target |
| Conditions | Biochemical assay: preincubation 30 min at room temperature followed by 30 min at 40°C; recombinant CDK2-cyclin A |
Why This Matters
This divergent kinase selectivity profile makes the azepane derivative the correct choice for CDK2-focused SAR campaigns, while the piperidine analog would confound results by introducing Akt-mediated signaling artifacts.
- [1] BindingDB. BDBM50444925 (CHEMBL3099746): IC50 > 1.00E+4 nM for CDK2-cyclin A interaction. Accessed April 2026. View Source
